

# An In-depth Technical Guide to the Properties and Applications of C13H9ClN2O4 Isomers

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## Compound of Interest

Compound Name:	2-((4-Chloro-2-nitrophenyl)amino)benzoic acid
Cat. No.:	B031281

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## Introduction: Navigating Isomeric Complexity

The molecular formula C13H9ClN2O4 represents a fascinating case study in isomerism, where subtle shifts in atomic arrangement give rise to compounds with distinct physicochemical properties and profoundly different biological activities. This guide provides a comprehensive technical overview of the two principal isomers associated with this formula: the well-characterized anthelmintic drug derivative, N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide, and its lesser-known counterpart, N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide.

Understanding the unique characteristics of each isomer is paramount for researchers engaged in drug discovery and development, as it underscores the critical importance of precise structural identification in harnessing their therapeutic potential. This document will delve into a comparative analysis of their synthesis, properties, and biological activities, with a particular focus on the extensive research surrounding the niclosamide-related isomer.

## Isomer 1: N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide - A Niclosamide Analogue

This isomer is a derivative of the widely known salicylanilide anthelmintic drug, niclosamide. Its extensive history of use and research provides a rich dataset for understanding its properties and mechanism of action.

## Physicochemical Properties

The physicochemical characteristics of N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide are crucial for its formulation and bioavailability. It is a crystalline solid with a yellowish-grey appearance.<sup>[1]</sup> A key challenge in its application is its low aqueous solubility, which can limit its therapeutic efficacy.<sup>[1][2]</sup>

Property	Value	Source
Molecular Weight	292.68 g/mol	<a href="#">[3]</a>
CAS Number	6490-98-8	<a href="#">[4]</a>
Melting Point	224-229 °C	<a href="#">[1]</a>
Aqueous Solubility	5–8 µg/mL at 20 °C	<a href="#">[1]</a>
pKa	5.6 - 7.2	<a href="#">[1]</a>
LogP	3.54	<a href="#">[5]</a>

The compound's low solubility has spurred research into various formulation strategies, including the development of different crystal forms (anhydrides and monohydrates) and solvates to enhance its dissolution rate and bioavailability.<sup>[6][7][8]</sup> Studies have shown that the anhydrate form generally exhibits higher solubility than the monohydrate forms.<sup>[6]</sup>

## Synthesis and Spectral Data

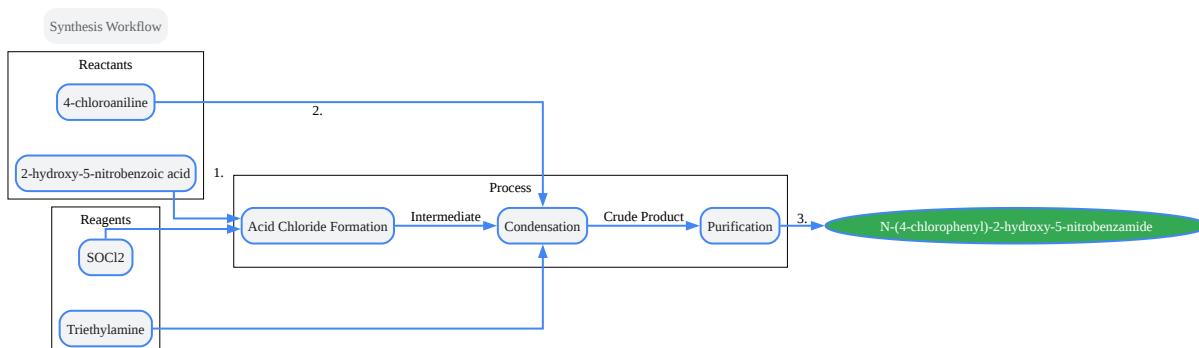
The synthesis of N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide typically involves the condensation of 2-hydroxy-5-nitrobenzoic acid with 4-chloroaniline. A common laboratory-scale synthesis procedure is outlined below:

### Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide

- Acid Chloride Formation: To a solution of 2-hydroxy-5-nitrobenzoic acid in a suitable dry solvent (e.g., chloroform), add thionyl chloride (SOCl<sub>2</sub>) dropwise at room temperature.
- Reaction Mixture Reflux: Reflux the mixture for a specified period (e.g., 3 hours) to ensure the complete formation of the acid chloride.

- Amine Addition: Cool the reaction mixture to room temperature and slowly add a solution of 4-chloroaniline and a base (e.g., triethylamine) in the same dry solvent.
- Reaction Completion and Work-up: Stir the reaction mixture at room temperature for several hours. After completion, neutralize the mixture with an aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) and extract the product with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

A generalized workflow for the synthesis is depicted in the diagram below.



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## Synthesis Workflow

Spectral data, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry, are essential for confirming the structure of the synthesized compound. While specific spectra for this exact isomer are not readily available in the provided search results, related structures have been characterized, and the expected spectral features can be inferred.

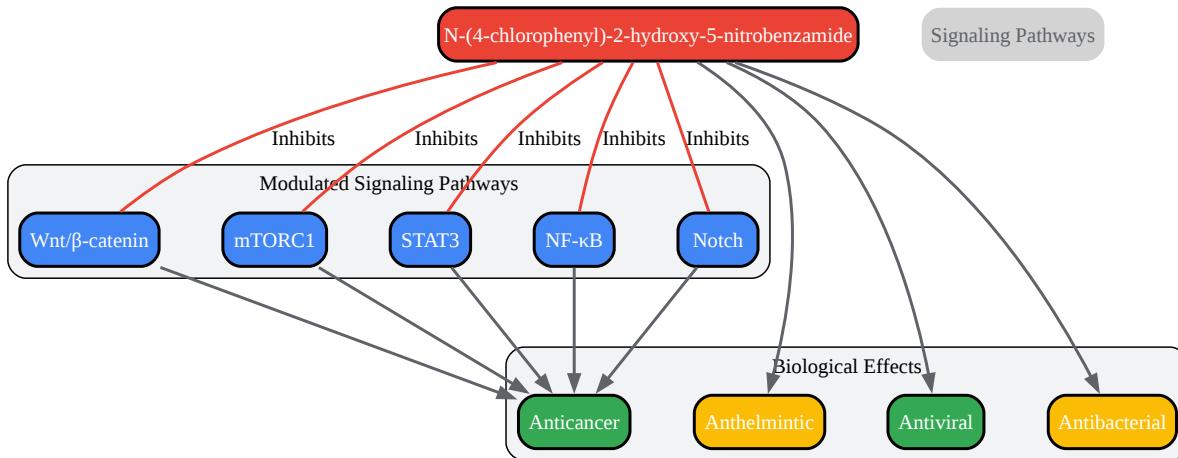
## Biological Activity and Mechanism of Action

N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide, as a niclosamide analogue, exhibits a broad spectrum of biological activities, including anthelmintic, anticancer, antibacterial, and antiviral properties.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

**Mechanism of Action:** The primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.[\[9\]](#)[\[11\]](#)[\[12\]](#) This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and ultimately causing cell death in the target organism or cell.

**Signaling Pathway Modulation:** Beyond its effect on mitochondria, this compound has been shown to modulate multiple key cellular signaling pathways implicated in various diseases.[\[9\]](#)[\[10\]](#)[\[12\]](#)

- **Wnt/β-catenin Pathway:** Inhibition of this pathway is crucial for its anticancer effects, particularly in colon cancer.[\[9\]](#) It promotes the endocytosis of the Wnt receptor Frizzled1 and downregulates Disheveled2, leading to the degradation of β-catenin.[\[9\]](#)
- **mTORC1 Pathway:** This pathway is a central regulator of cell growth and proliferation, and its inhibition contributes to the compound's anticancer activity.[\[9\]](#)
- **STAT3 Pathway:** Inhibition of STAT3 signaling has been observed in head and neck cancer cells, enhancing the efficacy of other targeted therapies.[\[9\]](#)
- **NF-κB Pathway:** Modulation of this pathway is linked to its anti-inflammatory and anticancer properties.[\[9\]](#)
- **Notch Pathway:** Inhibition of Notch signaling is another mechanism contributing to its anticancer effects.[\[9\]](#)



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## Signaling Pathways

## Isomer 2: N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

In contrast to its well-studied isomer, N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide is a less characterized compound. However, its structural features suggest potential biological activities that warrant further investigation.

## Physicochemical Properties

Specific experimental data for the physicochemical properties of this isomer are not as readily available. However, based on its structure, we can predict some of its characteristics.

Property	Value (Predicted/Inferred)	Source
Molecular Weight	292.68 g/mol	[3]
CAS Number	5099-06-9	[3]
Solubility	Likely low in water, similar to its isomer.	Inferred
pKa	Expected to be in a similar range to its isomer due to the phenolic hydroxyl group.	Inferred

Further experimental determination of its melting point, solubility in various solvents, and pKa is necessary for a complete physicochemical profile.

## Synthesis and Spectral Data

The synthesis of N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide would likely follow a similar synthetic route to its isomer, involving the condensation of benzoyl chloride with 2-amino-4-chloro-5-nitrophenol.

### Proposed Experimental Protocol: Synthesis of N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

- **Reactant Preparation:** Dissolve 2-amino-4-chloro-5-nitrophenol in a suitable solvent with a base (e.g., pyridine or triethylamine) to act as a proton scavenger.
- **Acylation:** Slowly add benzoyl chloride to the solution at a controlled temperature (e.g., 0 °C to room temperature).
- **Reaction Monitoring and Work-up:** Monitor the reaction by thin-layer chromatography (TLC). Upon completion, perform an aqueous work-up to remove the base and any unreacted starting materials.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.

Confirmation of the final product's structure would require detailed spectral analysis, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and high-resolution mass spectrometry.

## Potential Biological Activity

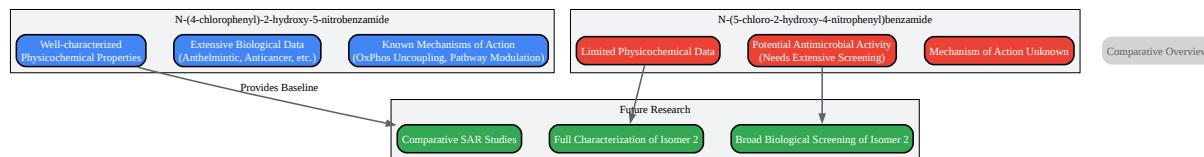
While specific biological data for N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide is limited, a study on a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides has shown that these compounds can possess a broad spectrum of antimicrobial activity.<sup>[13]</sup> One benzamide derivative in this study exhibited significant activity against drug-resistant *Bacillus subtilis* and *Staphylococcus aureus*.<sup>[13]</sup> This suggests that N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide may also have potential as an antimicrobial agent. Further screening against a panel of bacteria, fungi, and other pathogens is warranted to explore its therapeutic potential.

## Comparative Analysis and Future Directions

The stark contrast in the available data for these two isomers of C<sub>13</sub>H<sub>9</sub>CIN<sub>2</sub>O<sub>4</sub> highlights a common challenge and opportunity in medicinal chemistry. The extensive research on the niclosamide derivative provides a solid foundation for its potential repurposing in oncology and infectious diseases. Conversely, the limited information on N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide presents an open field for investigation.

Future research should focus on:

- Comprehensive Characterization: A full physicochemical and spectral characterization of N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide.
- Biological Screening: A broad-based biological screening of N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide to identify its potential therapeutic applications, particularly in the antimicrobial and anticancer arenas.
- Structure-Activity Relationship (SAR) Studies: Comparative SAR studies of both isomers to understand how the positions of the chloro and nitro substituents influence their biological activity and selectivity.

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## Comparative Overview

## Conclusion

The molecular formula C<sub>13</sub>H<sub>9</sub>CIN<sub>2</sub>O<sub>4</sub> encapsulates two isomers with divergent scientific narratives. N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide is a well-documented compound with a clear mechanism of action and a promising future for drug repurposing. In contrast, N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide remains a relatively unexplored entity with untapped potential. This guide serves as a foundational resource for researchers, providing a comprehensive overview of the current knowledge and illuminating the path forward for future investigations into these intriguing molecules.

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